

Application Notes and Protocols for TgENR-IN-1 in Cell-Based Assays

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Compound of Interest		
Compound Name:	TgENR-IN-1	
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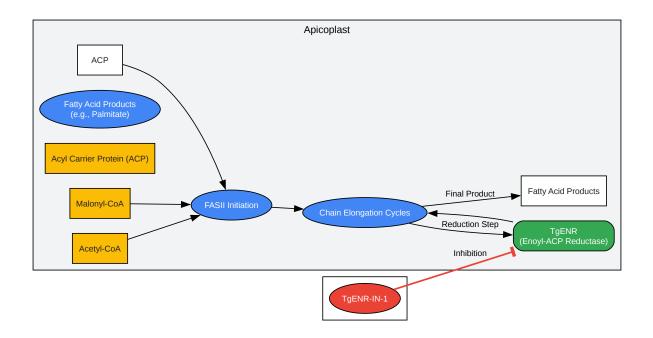
Introduction

TgENR-IN-1 is a small molecule inhibitor of the Toxoplasma gondii enoyl-acyl carrier protein reductase (TgENR). This enzyme is a critical component of the type II fatty acid synthesis (FASII) pathway located in the apicoplast of the parasite. The FASII pathway is essential for the parasite's survival and is absent in its human host, making TgENR an attractive target for the development of novel anti-parasitic agents. **TgENR-IN-1**, also identified as Compound 5a in scientific literature, is a diaryl ether compound designed to offer improved physicochemical properties over earlier generation inhibitors like triclosan. These application notes provide detailed protocols for utilizing **TgENR-IN-1** in common cell-based assays to evaluate its efficacy and cytotoxicity.

Mechanism of Action

TgENR-IN-1 functions by specifically inhibiting the enoyl-acyl carrier protein reductase (ENR) enzyme in Toxoplasma gondii. This enzyme catalyzes the final, rate-limiting step in each cycle of fatty acid elongation within the apicoplast's FASII pathway. By blocking this step, **TgENR-IN-1** disrupts the parasite's ability to synthesize essential fatty acids, which are crucial for membrane biogenesis and overall parasite viability. This disruption of fatty acid synthesis ultimately leads to the inhibition of parasite growth and replication.





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Figure 1: Simplified diagram of the *T. gondii* FASII pathway and the inhibitory action of **TgENR-IN-1**.

Data Presentation

The following table summarizes the available quantitative data for **TgENR-IN-1** and related compounds for comparison. It is important to note that specific IC50 and MIC50 values for **TgENR-IN-1** are limited in publicly available literature.



Compo und Name	Target	Assay Type	IC50 / MIC50 / Other	Host Cell Line	CC50	Selectiv ity Index (SI)	Referen ce
TgENR- IN-1 (Compou nd 5a)	TgENR	Enzyme Inhibition	25% inhibition at 1 μM	-	-	-	MedChe mExpres s Datashee t
TgENR- IN-1 (Compou nd 5a)	T. gondii	Parasite Growth	>10 µM	-	-	-	MedChe mExpres s Datashee t
Triclosan	TgENR	Enzyme Inhibition	<20 nM	HFF	>20 μM	>100	Cheng et al., 2013[1]
Triclosan	T. gondii	Parasite Growth	~200 nM	HFF	>20 μM	>100	Cheng et al., 2013[2]
Compou nd 16c	TgENR	Enzyme Inhibition	26 nM	HFF	>20 μM	>80	Muench et al., 2014[3]
Compou nd 16c	T. gondii	Parasite Growth	250 nM	HFF	>20 μM	>80	Muench et al., 2014[3]

HFF: Human Foreskin Fibroblast CC50: 50% Cytotoxic Concentration Selectivity Index (SI) = CC50 / IC50

Experimental Protocols

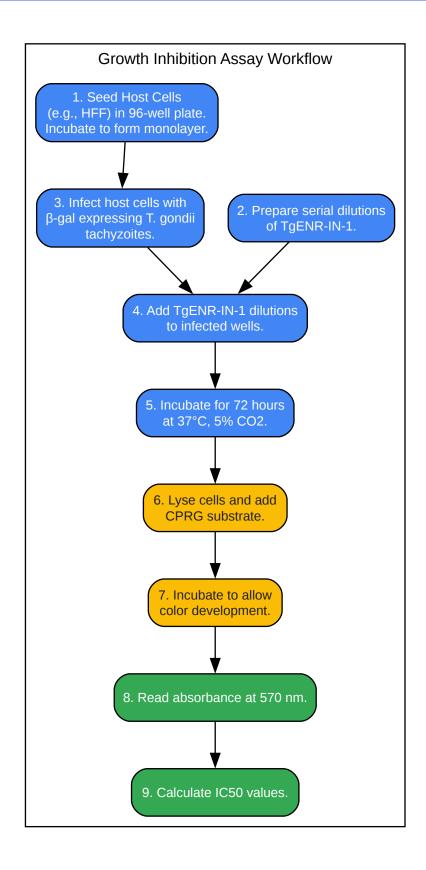


The following protocols are adapted from methodologies used for characterizing similar diaryl ether inhibitors of TgENR. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Toxoplasma gondii Growth Inhibition Assay (β-galactosidase Reporter Assay)

This assay quantifies the inhibitory effect of **TgENR-IN-1** on the proliferation of T. gondii tachyzoites within a host cell monolayer. It utilizes a parasite strain engineered to express β -galactosidase.





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Figure 2: Workflow for the *T. gondii* growth inhibition assay.



Materials:

- Human Foreskin Fibroblasts (HFF) or other suitable host cell line
- T. gondii tachyzoites (RH strain expressing β-galactosidase, e.g., RH-2F)
- Complete DMEM (supplemented with 10% FBS, 2 mM glutamine, 100 U/mL penicillin, 100 μg/mL streptomycin)
- TgENR-IN-1 stock solution (e.g., 10 mM in DMSO)
- 96-well clear, flat-bottom tissue culture plates
- Chlorophenol red-β-D-galactopyranoside (CPRG)
- Triton X-100
- · Microplate reader

Procedure:

- Host Cell Plating: Seed HFF cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO2.
- Compound Preparation: Prepare a serial dilution of **TgENR-IN-1** in complete DMEM. The final concentration of DMSO should be kept constant and low (e.g., ≤0.5%) across all wells. Include a vehicle control (DMSO only) and a positive control (e.g., pyrimethamine).
- Parasite Infection: After the HFF monolayer is confluent, aspirate the medium. Add 100-200 freshly harvested RH-2F tachyzoites per well, suspended in the medium containing the different concentrations of TgENR-IN-1.
- Incubation: Incubate the infected plates for 72 hours at 37°C with 5% CO2.
- Assay Development: a. Add 10 μL of 10% Triton X-100 to each well to lyse the host cells and inactivate the parasites. b. Add 1 mM CPRG substrate to each well.

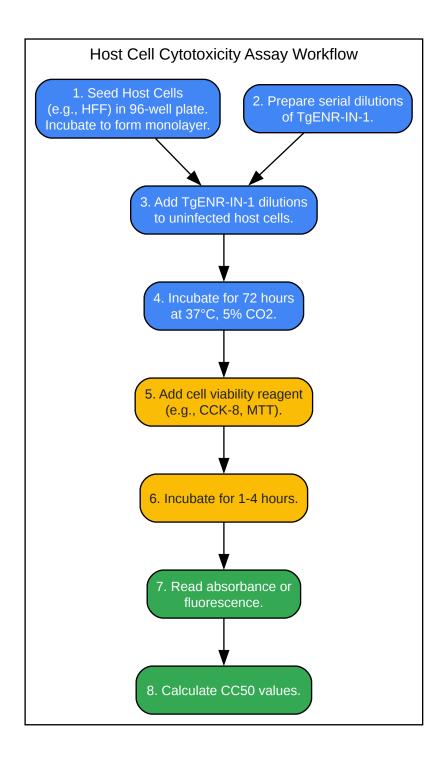


- Measurement: Incubate the plate at 37°C for 4-12 hours, or until a color change is apparent in the control wells. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percent inhibition of parasite growth for each concentration relative to the vehicle control. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Host Cell Cytotoxicity Assay

This assay is crucial to determine if the observed anti-parasitic effect of **TgENR-IN-1** is due to specific inhibition of the parasite or general toxicity to the host cells.





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Figure 3: Workflow for the host cell cytotoxicity assay.

Materials:

• Human Foreskin Fibroblasts (HFF) or other suitable host cell line



- Complete DMEM
- TgENR-IN-1 stock solution (e.g., 10 mM in DMSO)
- 96-well clear, flat-bottom tissue culture plates
- Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT, or resazurin-based reagents)
- Microplate reader

Procedure:

- Host Cell Plating: Seed HFF cells into a 96-well plate to achieve a confluent monolayer after 24 hours, as described in Protocol 1.
- Compound Addition: Aspirate the medium from the confluent monolayer and add fresh
 medium containing the same serial dilutions of TgENR-IN-1 as used in the growth inhibition
 assay. Ensure the final DMSO concentration is consistent.
- Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
- Viability Assessment: a. Add the chosen cell viability reagent to each well according to the manufacturer's instructions (e.g., add 10 μL of CCK-8 solution to each 100 μL of medium). b. Incubate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percent cell viability for each concentration relative to the
 vehicle control. Determine the 50% cytotoxic concentration (CC50) by fitting the data to a
 dose-response curve. The Selectivity Index (SI = CC50/IC50) can then be calculated to
 assess the compound's therapeutic window.

Disclaimer

These protocols are intended as a guide. Researchers should consult the primary literature and optimize conditions for their specific cell lines, parasite strains, and laboratory equipment.



Proper safety precautions should be taken when handling chemical compounds and infectious agents. For research use only. Not for use in diagnostic procedures.

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